N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests that it may interact with proteins or enzymes involved in cellular processes
Mode of Action
It is hypothesized that the compound interacts with its targets, possibly causing conformational changes that affect the function of the target . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. Research is ongoing to determine these effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature could affect the compound’s structure and, consequently, its interaction with targets. Similarly, the presence of other molecules could either facilitate or hinder the compound’s action .
Preparation Methods
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminothiophenol with ethyl bromoacetate in the presence of a base.
Introduction of the pyrazole ring: This involves the reaction of the benzothiazole derivative with hydrazine hydrate and an appropriate diketone.
Attachment of the tetrahydrofuran moiety: This step typically involves the reaction of the intermediate compound with tetrahydrofuran-2-carbaldehyde under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as an anti-tubercular agent, with studies indicating its effectiveness against Mycobacterium tuberculosis.
Antibacterial Activity: The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Agricultural Chemistry: Some derivatives of benzothiazole have been explored for their insecticidal properties.
Comparison with Similar Compounds
Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide include other benzothiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and applications
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-3-25-13-6-7-15-17(11-13)27-19(21-15)23(12-14-5-4-10-26-14)18(24)16-8-9-20-22(16)2/h6-9,11,14H,3-5,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVCXSHGJIUPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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